Bicyclo[2.2.1]heptan-2-yltrimethoxysilane
Description
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is an organosilicon compound characterized by the presence of a bicyclic heptane structure bonded to a trimethoxysilyl group. This compound is notable for its unique structural features, which make it a valuable component in various chemical and industrial applications.
Properties
Molecular Formula |
C10H20O3Si |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(trimethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3 |
InChI Key |
AWBUQVOEDRVWSF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CC2CCC1C2)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane typically involves the reaction of bicyclo[2,2,1]heptane derivatives with trimethoxysilane. One common method includes the use of a silicon powder-nano-copper catalyst mixture in a fixed bed reactor . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane can be achieved through a similar process, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation reactions, and various nucleophiles for substitution reactions. Typical conditions involve ambient to moderate temperatures and controlled pH levels .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .
Scientific Research Applications
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then undergo condensation to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks that enhance the mechanical and chemical properties of the materials it is incorporated into . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of covalent bonds with various substrates .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound shares a similar bicyclic structure and trimethoxysilyl group but differs in the presence of an oxabicyclo moiety.
(3-Glycidyloxypropyl)trimethoxysilane: Another similar compound, which contains a glycidyloxypropyl group instead of the bicyclic heptane structure.
Uniqueness
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is unique due to its bicyclic heptane structure, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring enhanced stability and reactivity compared to other organosilicon compounds .
Biological Activity
Bicyclo[2.2.1]heptan-2-yltrimethoxysilane is a compound of interest due to its unique bicyclic structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its genotoxic effects, oxidative stress responses, and potential environmental implications.
- Molecular Formula : C₈H₁₄O₃Si
- Molecular Weight : 174.27 g/mol
- CAS Number : 1632684
Genotoxic Effects
Recent studies have highlighted the genotoxic potential of bicyclo[2.2.1]heptan derivatives, particularly focusing on 2,2'-bis(bicyclo[2.2.1]heptane). Research conducted on Escherichia coli lux-biosensors revealed that this compound induces an SOS response in bacterial cells, indicating DNA damage without alkylating effects. The study demonstrated that oxidative stress plays a significant role in its genotoxicity, with reactive oxygen species (ROS) being a primary contributor to the observed effects .
Oxidative Stress Response
The induction of oxidative stress was assessed using various biosensors sensitive to superoxide anions and hydrogen peroxide. The findings indicated that concentrations as low as 1 g/L of this compound could trigger significant oxidative stress responses in bacterial models, leading to increased luminescence in biosensors designed to detect oxidative damage .
Study 1: Genotoxicity Assessment
In a controlled laboratory setting, E. coli strains were exposed to varying concentrations of this compound. The results showed:
- Concentration : 10 g/L caused a luminescence increase indicating SOS response activation.
- Statistical Significance : One-way ANOVA yielded p-values < 0.001 when comparing treated versus control groups, confirming the compound's genotoxic effects.
Study 2: Oxidative Damage Mechanism
Another study investigated the mechanism behind the oxidative damage caused by bicyclo[2.2.1]heptan derivatives:
- Methodology : The researchers used biosensors that respond to different types of oxidative stress.
- Findings : The presence of bicyclo[2.2.1]heptan derivatives led to a marked increase in ROS levels, correlating with DNA damage and cellular stress responses.
Data Table: Summary of Biological Activity Findings
| Study | Compound | Concentration | Effect Observed | Statistical Significance |
|---|---|---|---|---|
| 1 | BBH | 10 g/L | Induction of SOS response | p < 0.001 |
| 2 | BBH | 1 g/L | Increased ROS levels | p < 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
